1,3-Dimethyltriazene

Kinetics Buffer Chemistry Triazene Decomposition

1,3-Dimethyltriazene (DMT, CAS 3585-32-8), with the molecular formula C2H7N3 and a molecular weight of 73.10 g/mol, is a low-molecular-weight aliphatic triazene featuring two methyl substituents at the N1 and N3 positions. This simple, symmetrical dialkyltriazene serves as a potent biological alkylating agent due to its capacity to generate methyldiazonium ions upon decomposition.

Molecular Formula C2H7N3
Molecular Weight 73.10 g/mol
CAS No. 3585-32-8
Cat. No. B14160082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyltriazene
CAS3585-32-8
Molecular FormulaC2H7N3
Molecular Weight73.10 g/mol
Structural Identifiers
SMILESCNN=NC
InChIInChI=1S/C2H7N3/c1-3-5-4-2/h1-2H3,(H,3,4)
InChIKeySQUIUDMGPAPFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyltriazene (CAS 3585-32-8): Essential Procurement and Selection Data for Scientific Buyers


1,3-Dimethyltriazene (DMT, CAS 3585-32-8), with the molecular formula C2H7N3 and a molecular weight of 73.10 g/mol, is a low-molecular-weight aliphatic triazene featuring two methyl substituents at the N1 and N3 positions . This simple, symmetrical dialkyltriazene serves as a potent biological alkylating agent due to its capacity to generate methyldiazonium ions upon decomposition [1]. It is also recognized as an electrophilic methylating reagent and a precursor for synthesizing more stable acylated triazene derivatives [1]. The compound exhibits distinct reactivity profiles in aqueous buffer systems, with its decomposition kinetics varying significantly between nitrogen-acid and oxygen-acid environments [2].

Why 1,3-Dimethyltriazene Cannot Be Substituted with General-Purpose Triazenes for Critical Applications


In-class triazenes are not interchangeable due to their distinct decomposition pathways, product profiles, and alkylation efficiencies. 1,3-Dimethyltriazene (DMT) generates exclusively the highly mutagenic methyldiazonium ion and, under physiological pH conditions, can further equilibrate to form diazomethane—a finding that revised the prior assumption that the methyldiazonium ion remains intact at pH 7.4 [1]. In contrast, higher homologs such as 1,3-diethyltriazene produce ethyldiazonium ions, while unsymmetrical variants like 1-ethyl-3-methyltriazene yield mixed diazonium species with variable product ratios [2]. Furthermore, the acylated derivatives of DMT exhibit markedly enhanced aqueous stability and altered cytotoxic profiles compared to the parent compound, demonstrating that even within the 1,3-dimethyltriazene scaffold, substitution profoundly impacts both chemical behavior and biological activity [3].

1,3-Dimethyltriazene: A Quantitative Comparative Evidence Guide for Scientific Evaluation


Decomposition Rate and Mechanism Divergence in Oxygen-Acid vs. Nitrogen-Acid Buffers

The decomposition mechanism of 1,3-dimethyltriazene is buffer-dependent, diverging between oxygen-acid and nitrogen-acid systems. In nitrogen-acid buffers such as CAPS, decomposition proceeds via specific acid catalysis, whereas in oxygen-acid buffers such as phosphate, a specific acid/general base catalyzed mechanism operates, involving an additional proton transfer step that is rate-determining [1]. This dual-mechanism behavior differentiates DMT from 1,3-di-n-butyl-3-methyltriazene, which exhibits only specific acid catalysis across buffer types [1]. The consequence is that DMT's decomposition kinetics are buffer-identity dependent in a manner not observed for the butyl-substituted analog, requiring careful buffer selection in experimental protocols.

Kinetics Buffer Chemistry Triazene Decomposition

DNA Alkylation Efficiency: DMT vs. MNU Methylating Equivalency

In calf thymus DNA alkylation assays, 1,3-dimethyltriazene (DMT) produced alkylation dose-response curves with slopes identical to those of N-methyl-N-nitrosourea (MNU), a well-established methylating agent [1]. Both compounds alkylate the 7- and O6-positions of guanine with linear dose-dependence over a 10-fold concentration range [1]. In contrast, 1,3-diethyltriazene (DET) and N-ethyl-N-nitrosourea (ENU) generated ethylation curves with slopes identical to each other but distinct from the methylating pair [1]. These data suggest that DMT and MNU share a common methyldiazonium ion intermediate and exhibit functionally equivalent DNA alkylation potency [1].

DNA Alkylation Genotoxicity Methylating Agents

Aqueous Stability: Parent DMT vs. Acylated DMT Derivatives

1,3-Dimethyltriazene undergoes very rapid proteolytic decomposition even at physiological pH, which limits its direct utility in aqueous biological systems [1]. In direct comparative kinetic studies, the acylated analogues of DMT—specifically DMP (diethylphosphoryl), DMC (carbethoxy), DMA (acetyl), and DMM (N-methylcarbamoyl)—were found to be much more stable in aqueous solution while still generating alkyldiazonium ions [1]. Rate-pH profiles revealed that the acyl group identity exerts a profound effect on decomposition mechanism, and in vitro MTT assays showed fair-to-good cytotoxic activity against cell lines deficient in methylation repair [1].

Stability Prodrug Design Acyltriazenes

Proton Affinity and Site-Specific N-Protonation Preference

Ab initio molecular orbital calculations of proton affinities for 1,3-dimethyltriazene (cisoid and transoid conformations) at the 3-21G basis set level predicted that N1 is the thermodynamically preferred site of protonation [1]. However, protonation at N3, though slightly less favorable thermodynamically, results in considerable elongation of the N-N bond, predisposing the molecule to heterolysis [1]. This contrasts with the findings for unsubstituted (Z)-triazene, where attempts to protonate N1 resulted in immediate N-N bond scission [1]. The calculated proton affinities establish that dimethyl substitution modulates both the thermodynamics and the structural consequences of protonation relative to the parent triazene scaffold.

Computational Chemistry Protonation Mechanism

Mutagenic Potency Ranking Among 1,3-Dialkyltriazenes

In Salmonella typhimurium mutagenicity assays, symmetrical 1,3-dialkyltriazenes exhibit a clear rank order of mutagenic potency: methyl ≫ ethyl > butyl = isopropyl [1]. This hierarchy correlates directly with the ability to form O6-guanine adducts in DNA, with the methyldiazonium ion derived from DMT being the most mutagenic species [1]. For unsymmetrical 1-alkyl-3-methyltriazenes, the mutagenic order follows ethyl > butyl > isopropyl, a pattern that tracks with the rate of methanediazonium ion production [1]. These data establish DMT as the most potent mutagen within the 1,3-dialkyltriazene series, a property that distinguishes it from higher alkyl homologs.

Mutagenicity Structure-Activity Relationship Salmonella Assay

SN2 Methyl Transfer Reactivity: 1,3-DMT vs. 3,3-DMT with Halide Ions

Ab initio calculations at the MP2/6-31+G(d) level of theory have characterized the SN2 reactivity of 1,3-dimethyltriazene with halide ions (F⁻, Cl⁻, Br⁻, I⁻), which serve as computational surrogates for the O6-oxygen of guanine [1]. The study directly compares 1,3-dimethyltriazene with 3,3-dimethyltriazene, an isomeric variant where both methyl groups reside on the terminal nitrogen. The 1,3-isomer presents distinct methyl transfer sites (1-methyl vs. 3-methyl) with differing energetic profiles, whereas the 3,3-isomer offers only symmetrically equivalent methyl groups [1]. These computational differences inform the relative alkylating potential of the two isomers in biological methylation contexts, particularly regarding the activation mechanism of triazene-containing antineoplastic agents like Dacarbazine [1].

SN2 Reaction Methyl Transfer Computational Chemistry

1,3-Dimethyltriazene (CAS 3585-32-8): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Positive Control for Mutagenicity and DNA Damage Assays

Due to its established rank as the most potent mutagen among symmetrical 1,3-dialkyltriazenes (methyl ≫ ethyl > butyl = isopropyl), 1,3-dimethyltriazene is an ideal positive control for Salmonella typhimurium mutagenicity screening and DNA alkylation studies [1]. Its alkylation dose-response slopes for 7- and O6-guanine adducts are identical to those of N-methyl-N-nitrosourea (MNU), providing a validated benchmark for methylating-agent potency [1]. Procurement of DMT for this application is recommended over ethyl, butyl, or isopropyl triazene analogs, which exhibit significantly lower mutagenic activity and would therefore produce weaker or less reliable positive control responses.

Mechanistic Probe for Buffer-Dependent Triazene Decomposition Studies

1,3-Dimethyltriazene's dual-mechanism decomposition behavior—specific acid catalysis in nitrogen-acid buffers versus specific acid/general base catalysis in oxygen-acid buffers—makes it a uniquely valuable probe compound for studying buffer effects on triazene reactivity [1]. Unlike 1,3-di-n-butyl-3-methyltriazene, which exhibits only specific acid catalysis across buffer types, DMT's mechanism shifts with buffer identity, enabling researchers to interrogate general base catalysis phenomena [1]. This scenario is particularly relevant for laboratories conducting kinetic analyses of triazene decomposition or developing formulation strategies where buffer composition critically influences compound stability.

Synthetic Precursor for Stable Acylated Triazene Derivatives

The rapid proteolytic decomposition of 1,3-dimethyltriazene at physiological pH renders it unsuitable for direct aqueous biological applications; however, it serves as an essential synthetic precursor for preparing acylated 1,3-dimethyltriazene derivatives (DMP, DMC, DMA, DMM), which exhibit markedly enhanced aqueous stability while retaining the capacity to generate alkyldiazonium ions [1]. Researchers synthesizing these more stable prodrug candidates should procure the parent DMT compound as the foundational starting material [1]. This synthetic route leverages the high electrophilic methylation reactivity of DMT while circumventing its inherent instability limitations in downstream applications.

Computational Benchmarking and SN2 Methyl Transfer Modeling

The distinct regiochemistry of 1,3-dimethyltriazene—featuring two non-equivalent methyl transfer sites (N1-methyl vs. N3-methyl)—contrasts with the symmetrically equivalent methyl groups of the 3,3-dimethyl isomer, establishing DMT as the preferred computational benchmark for modeling site-specific SN2 methylation reactions [1]. This application scenario is particularly relevant for research groups using ab initio or DFT methods to study the activation mechanisms of triazene-containing antineoplastic agents such as Dacarbazine, where the 1,3-dimethyl substitution pattern more accurately represents the active metabolite's structure than the 3,3-isomer [1].

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